molecular formula C15H22ClN3O2S B1671851 Fabomotizole dihydrochloride CAS No. 189638-30-0

Fabomotizole dihydrochloride

Cat. No.: B1671851
CAS No.: 189638-30-0
M. Wt: 343.9 g/mol
InChI Key: MYSRFAUFQZYTOV-UHFFFAOYSA-N
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Description

Fabomotizole dihydrochloride, also known as Afobazole, is a selective non-benzodiazepine anxiolytic compound. It was developed in Russia and launched in the early 2000s. This compound is known for its anxiolytic and neuroprotective effects without causing sedative or muscle relaxant actions .

Preparation Methods

The synthesis of Fabomotizole dihydrochloride involves several steps. The primary synthetic route includes the reaction of 6-ethoxy-1H-benzimidazole with 2-chloroethylmorpholine in the presence of a base to form the intermediate product. This intermediate is then treated with hydrogen chloride gas to yield this compound .

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Fabomotizole dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fabomotizole dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the effects of various chemical reactions and conditions.

    Biology: It is used to investigate its effects on cellular processes and signaling pathways.

    Medicine: It is primarily used for the treatment of generalized anxiety disorders, neurasthenia, and adaptation disorders.

    Industry: It is used in the development of new anxiolytic drugs and neuroprotective agents

Mechanism of Action

The mechanism of action of Fabomotizole dihydrochloride involves its interaction with sigma-1 receptors. It acts as an agonist at these receptors, which are involved in modulating the release of neurotrophic factors like nerve growth factor and brain-derived neurotrophic factor. This interaction helps to restore the functional activity of the gamma-aminobutyric acid (GABA) receptor complex, which is often impaired due to stress .

Additionally, this compound has been shown to inhibit monoamine oxidase A (MAO-A) reversibly and may also interact with serotonin receptors, contributing to its anxiolytic effects .

Comparison with Similar Compounds

Fabomotizole dihydrochloride is unique compared to other anxiolytic compounds due to its selective action on sigma-1 receptors and its lack of sedative or muscle relaxant effects. Similar compounds include:

    Mebicar: Another anxiolytic drug with neuroprotective properties.

    Phenibut: A compound with anxiolytic and nootropic effects.

    Selank: A peptide-based anxiolytic with neuroprotective properties.

    Validol: A compound used for its sedative and anxiolytic effects.

    Bemethyl: A drug with adaptogenic and nootropic effects.

This compound stands out due to its unique mechanism of action and its ability to provide anxiolytic effects without causing sedation or muscle relaxation .

Properties

IUPAC Name

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSRFAUFQZYTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938369
Record name 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189638-30-0, 173352-39-1
Record name Afobazole dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189638-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FABOMOTIZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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